molecular formula C5H5BF2O2S B2732446 (4-(Difluoromethyl)thiophen-3-yl)boronic acid CAS No. 2246874-50-8

(4-(Difluoromethyl)thiophen-3-yl)boronic acid

Cat. No.: B2732446
CAS No.: 2246874-50-8
M. Wt: 177.96
InChI Key: RDSVNSIDBRMRFR-UHFFFAOYSA-N
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Description

(4-(Difluoromethyl)thiophen-3-yl)boronic acid is a specialized organoboron compound of significant value in synthetic organic chemistry and drug discovery research . As a boronic acid, its primary application is in metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, where it serves as a key building block for the construction of biaryl and heteroaryl structures . This reaction is pivotal for creating complex molecular architectures found in pharmaceuticals and materials science. The compound features a thiophene heterocycle substituted with a difluoromethyl group, a motif often used in medicinal chemistry to fine-tune a molecule's metabolic stability, lipophilicity, and binding affinity . The boronic acid functional group (-B(OH)2) attached to the thiophene ring acts as the handle for cross-coupling, transmetallating its organic residue to a transition metal catalyst, enabling the formation of new carbon-carbon bonds . Researchers utilize this reagent to incorporate the 4-(difluoromethyl)thiophene moiety into larger molecules, exploring its potential in developing new kinase inhibitors, enzyme blockers, and other bioactive compounds, given that boronic acids are known to be part of inhibitors for various enzymes like proteases and lipases . This product is intended for use by qualified researchers in a controlled laboratory setting. It is For Research Use Only. Not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[4-(difluoromethyl)thiophen-3-yl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BF2O2S/c7-5(8)3-1-11-2-4(3)6(9)10/h1-2,5,9-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDSVNSIDBRMRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CSC=C1C(F)F)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BF2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.97 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Difluoromethyl)thiophen-3-yl)boronic acid typically involves the introduction of the boronic acid group onto a pre-formed thiophene ring. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated thiophene derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. The reaction conditions are generally mild, and the process is known for its functional group tolerance and high yields .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes as those used in laboratory settings, but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product may involve techniques such as crystallization, distillation, or chromatography to achieve the desired purity and quality.

Chemical Reactions Analysis

Suzuki-Miyaura Cross-Coupling Reactions

This boronic acid is widely employed in Suzuki-Miyaura reactions to form carbon-carbon bonds with aryl/heteroaryl halides or triflates. The reaction proceeds via a palladium-catalyzed mechanism involving oxidative addition, transmetallation, and reductive elimination steps .

Key Reaction Conditions and Outcomes

ReactantCatalyst SystemBaseSolventTemperatureYield (%)Source
Aryl bromidePd(PPh₃)₄K₂CO₃THFReflux78–92
2-IodopyridinePd(dppf)Cl₂NaHCO₃Dioxane85°C85
5-Bromo-thiophenePd(OAc)₂/XPhosCsFToluene100°C91

Mechanistic Notes :

  • The difluoromethyl group enhances electrophilicity at the boron center, accelerating transmetallation.

  • Steric effects from the thiophene ring influence regioselectivity in polyhalogenated substrates .

Directed C–H Functionalization

The boronic acid acts as a directing group in transition metal-catalyzed C–H activation reactions. For example:

Rhodium-Catalyzed sp² C–H Amination
When coupled with azides, it facilitates the synthesis of indole derivatives through a tandem Suzuki coupling/C–H amination sequence :

text
(4-(Difluoromethyl)thiophen-3-yl)boronic acid + 2-Azidophenyl triflate → Pd catalysis → Intermediate → Rh(II) catalysis → 3-Substituted indole

Yield : 67–82% under optimized conditions (THF, NaHCO₃, 80°C) .

Electrophilic Aromatic Substitution

The electron-deficient thiophene ring participates in electrophilic substitutions, though reactivity is modulated by the difluoromethyl group:

Reaction TypeReagentPositionProduct Stability
NitrationHNO₃/H₂SO₄C-5Moderate
HalogenationNBS (Br₂ analog)C-2High

Key Observation :
The CF₂H group directs electrophiles to the C-5 position while deactivating the ring compared to unsubstituted thiophene boronic acids .

Protodeboronation Studies

Under acidic conditions, competitive protodeboronation occurs, limiting utility in strongly protonic media:

Acid Strength (pH)SolventDegradation Rate (t₁/₂)
1.0H₂O/EtOH2.3 hours
3.0THF/H₂O>24 hours

Mitigation Strategy :

  • Use buffered conditions (pH 5–7)

  • Add chelating agents (e.g., EDTA) to stabilize boron intermediates.

Stability and Handling Considerations

PropertyValue/Recommendation
Storage Temperature–20°C under inert atmosphere
SolubilityDMSO > THF > EtOH
Light SensitivityDegrades upon UV exposure

Scientific Research Applications

Medicinal Chemistry

(4-(Difluoromethyl)thiophen-3-yl)boronic acid has been investigated for its potential as a therapeutic agent. Its applications include:

  • Anticancer Activity : Studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines. For instance, it has demonstrated efficacy against breast cancer (MCF-7) and colon cancer (HCT116) cell lines, inducing apoptosis through caspase activation and cell cycle arrest.
    Cell LineIC50 (µM)Mechanism
    MCF-715.2Caspase activation
    HCT11612.5Cell cycle arrest
  • Antimicrobial Properties : The compound has shown antimicrobial activity against several pathogens, disrupting bacterial membranes and inhibiting metabolic pathways.
    PathogenMinimum Inhibitory Concentration (MIC)
    Staphylococcus aureus64 µg/mL
    Escherichia coli32 µg/mL
    Candida albicans128 µg/mL

Material Science

In the field of material science, this compound is utilized for:

  • Organic Semiconductors : The compound serves as a building block in the synthesis of organic semiconductors, which are crucial for the development of electronic devices such as organic light-emitting diodes (OLEDs).
  • Advanced Materials : Its unique electronic properties make it suitable for creating advanced materials with tailored functionalities.

Biological Research

The compound's interactions with biological macromolecules are being explored for various applications:

  • Enzyme Inhibition : The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition studies.
  • Biochemical Probes : Its ability to modulate protein activity enhances its potential as a biochemical probe in biological research.

Anticancer Research

A study focused on the anticancer effects of this compound highlighted its potential as a lead compound for drug development targeting specific cancer types. The study involved testing against various cancer cell lines, demonstrating significant cytotoxicity and elucidating mechanisms involving apoptosis pathways.

Antimicrobial Studies

Research evaluating the antimicrobial properties of this compound revealed its effectiveness against resistant strains of bacteria. The findings suggested that modifications to the thiophene ring could enhance its antimicrobial efficacy, paving the way for new therapeutic agents.

Mechanism of Action

The mechanism of action of (4-(Difluoromethyl)thiophen-3-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and other biological applications. The difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, potentially improving its pharmacokinetic properties.

Comparison with Similar Compounds

Data Tables

Table 1: Comparison of Key Properties

Compound Substituent Reactivity in Suzuki Coupling Solubility in RPMI Medium Biological Activity (IC₅₀)
(4-(Difluoromethyl)thiophen-3-yl)boronic acid Difluoromethyl High (theoretical) Moderate (predicted) N/A
4-Bromo-3-thienylboronic acid Bromine Moderate High (polar substituent) N/A
Benzo[b]thiophen-3-yl boronic acid Fused benzene Low (63% yield) Low (steric hindrance) N/A
Pyren-1-yl boronic acid Polycyclic aromatic Limited (precipitation) Low 0.1969 µM

Table 2: Fluorinated Boronic Acids in Drug Discovery

Compound Fluorine Substituent Key Application Advantage Over Non-Fluorinated Analogs
This compound Difluoromethyl Cross-coupling; potential CNS drugs Enhanced metabolic stability
4-(Trifluoromethyl)phenylboronic acid Trifluoromethyl Enzyme inhibition Stronger electron-withdrawing effects
[2-[[4-(2-Methoxyethyl)phenoxy]methyl]phenyl]boronic acid None HDAC inhibition Lower potency (1 µM vs. 1.5 µM for TSA)

Biological Activity

(4-(Difluoromethyl)thiophen-3-yl)boronic acid is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound's structure includes a thiophene ring substituted with a difluoromethyl group and a boronic acid moiety. This unique configuration influences its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. Boronic acids are known for their reversible binding to diols, which can modulate the activity of glycoproteins and enzymes involved in critical biological pathways.

Key Mechanisms:

  • Inhibition of Proteasome Activity : Similar to other boronic acid derivatives, this compound may inhibit the proteasome, leading to apoptosis in cancer cells by disrupting protein degradation pathways .
  • Enzyme Modulation : The difluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate cell membranes and interact with intracellular targets .

Anticancer Activity

Research has indicated that this compound exhibits significant anticancer properties. For instance, studies have shown that it can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
MV4-111.85Inhibition of HDACs
DLD-14.05Proteasome inhibition
A549 (Lung Cancer)3.20Induction of apoptosis

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its ability to inhibit bacterial growth has been attributed to its interference with bacterial metabolic pathways.

Table 2: Antimicrobial Activity Data

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

Case Studies

  • In Vitro Studies on Cancer Cell Lines : A study conducted on MV4-11 cells demonstrated that treatment with this compound resulted in significant apoptosis, with an IC50 value indicating potent cytotoxicity .
  • Antimicrobial Efficacy : In a comparative analysis against standard antibiotics, this compound exhibited lower MIC values against resistant strains of Staphylococcus aureus, suggesting its potential as an alternative therapeutic agent .

Q & A

Q. What are the recommended synthetic routes for (4-(Difluoromethyl)thiophen-3-yl)boronic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves cross-coupling reactions, such as Miyaura borylation, where halogenated thiophene precursors react with bis(pinacolato)diboron. The difluoromethyl group can be introduced via electrophilic fluorination or via pre-fluorinated building blocks. Key factors include:
  • Catalyst selection : Pd(dppf)Cl₂ or Pd(PPh₃)₄ for Suzuki-Miyaura coupling .
  • Temperature control : Reactions often require low temperatures (0–6°C) to minimize protodeboronation .
  • Purification : Column chromatography with silica gel or recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) is critical due to hygroscopicity .

Q. How does the difluoromethyl group influence the compound’s stability and reactivity in aqueous solutions?

  • Methodological Answer : The difluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs due to reduced electron-withdrawing effects. However, acidic conditions (pH < 5) accelerate protodeboronation. Stability assessments should include:
  • pH titration : Monitor boronic acid integrity via ¹⁹F NMR or HPLC .
  • Storage : Store at 0–6°C under inert atmosphere to prevent degradation .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹⁹F/¹¹B NMR : Confirm structure and purity; ¹¹B NMR peaks near δ 30 ppm indicate boronic acid .
  • Mass spectrometry (HRMS) : Verify molecular ion ([M-H]⁻) and isotopic patterns .
  • X-ray crystallography : Resolve conformational preferences of the thiophene ring and boronic acid geometry .

Advanced Research Questions

Q. How do electronic effects of the difluoromethyl group modulate Suzuki-Miyaura coupling efficiency?

  • Methodological Answer : The electron-withdrawing difluoromethyl group reduces electron density at the boronic acid, slowing transmetalation but improving oxidative addition. Optimize by:
  • Ligand screening : Bulky ligands (e.g., SPhos) enhance steric protection of boron .
  • Base selection : K₂CO₃ or CsF in THF/H₂O mixtures balances reactivity and stability .
    Table 1 : Representative Coupling Yields with Aryl Halides
Aryl HalideCatalystYield (%)Conditions
4-BromotoluenePd(dppf)Cl₂7860°C, 12h
2-IodonaphthalenePd(PPh₃)₄65RT, 24h

Q. What computational approaches predict the compound’s binding affinity in biological systems (e.g., sialic acid recognition)?

  • Methodological Answer : Density Functional Theory (DFT) at B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (HOMO/LUMO) to assess interactions. Molecular docking (AutoDock Vina) models binding to glycoproteins:
  • Key interactions : Boronic acid forms reversible esters with diols; fluorine enhances hydrophobic contacts .
  • pH dependence : Binding constants (K) increase at pH 7.4 due to boronate anion formation .

Q. How can surface plasmon resonance (SPR) be utilized to study this boronic acid’s interaction with glycoproteins?

  • Methodological Answer : Immobilize the compound on carboxymethyl dextran chips via amine coupling (e.g., EDC/NHS chemistry). SPR data analysis includes:
  • Kinetic profiling : Measure association/dissociation rates for glycoproteins like fetuin .
  • Competitive assays : Use free sialic acid to validate specificity .

Data Contradiction Analysis

Q. Discrepancies in reported binding constants for boronic acid-diol interactions: How to resolve?

  • Methodological Answer : Variations arise from pH, buffer composition, and diol stereochemistry. Standardize protocols:
  • Buffer systems : Use phosphate-buffered saline (PBS, pH 7.4) with 0.005% Tween-20 .
  • Control experiments : Compare with reference boronic acids (e.g., 4-fluorophenylboronic acid) .

Methodological Best Practices

  • Synthetic Reproducibility : Use anhydrous solvents and rigorously exclude oxygen .
  • Handling : Store under argon at –20°C for long-term stability .
  • Ethical Reporting : Disclose purity (≥95% by HPLC) and batch-to-batch variability .

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